molecular formula C12H24I2N3O3P B14485214 4,4',4''-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) CAS No. 64674-08-4

4,4',4''-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine)

Cat. No.: B14485214
CAS No.: 64674-08-4
M. Wt: 543.12 g/mol
InChI Key: KXNYQRGEWGLRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) is a complex organophosphorus compound characterized by the presence of iodine atoms and morpholine rings

Preparation Methods

The synthesis of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) typically involves the reaction of phosphorus triiodide with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:

    Reaction of Phosphorus Triiodide with Morpholine: Phosphorus triiodide (PI3) is reacted with an excess of morpholine (C4H9NO) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and morpholine rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) can be compared with similar compounds such as:

    4,4’-Dithiodimorpholine: This compound contains sulfur atoms instead of iodine and has different chemical and biological properties.

    4,4’-Diiododiphenyl: This compound has a simpler structure with two iodine atoms attached to a biphenyl ring.

Properties

CAS No.

64674-08-4

Molecular Formula

C12H24I2N3O3P

Molecular Weight

543.12 g/mol

IUPAC Name

diiodo(trimorpholin-4-yl)-λ5-phosphane

InChI

InChI=1S/C12H24I2N3O3P/c13-21(14,15-1-7-18-8-2-15,16-3-9-19-10-4-16)17-5-11-20-12-6-17/h1-12H2

InChI Key

KXNYQRGEWGLRQA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(N2CCOCC2)(N3CCOCC3)(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.